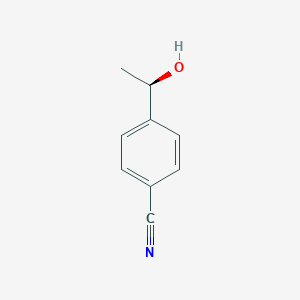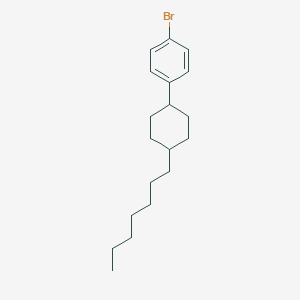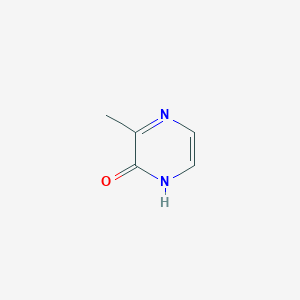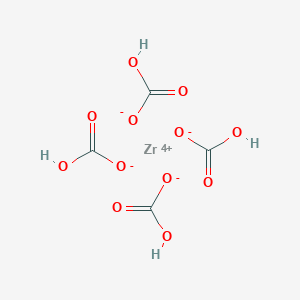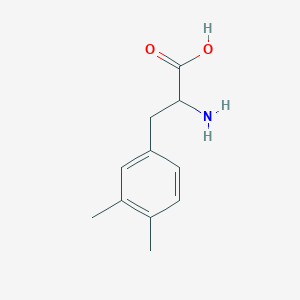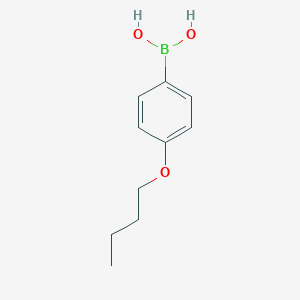
4-Butoxyphenylboronic acid
Übersicht
Beschreibung
Synthesis Analysis
A novel diamine precursor, 4-[(4'-butoxyphenoxy)carbonyl]phenyl-3",5"-diaminobenzoate (BCDA), synthesized from 4-butoxyphenol, highlights the foundational chemistry for creating complex polymers and materials involving 4-butoxyphenylboronic acid derivatives. The synthesis route emphasizes the importance of selective hydrolyzation steps and offers insights into the preparation of related compounds with unique physical and chemical properties (Li et al., 2006).
Molecular Structure Analysis
Studies on 4-mercaptophenylboronic acid (4-MPBA) and similar boronic acid derivatives demonstrate the significance of molecular structure in determining the physical and chemical properties of these compounds. The research reveals how the conformation of the boronic acid moiety and its interactions with other functional groups, such as carboxyl and hydroxyl groups, influence the crystal packing, hydrogen bonding, and overall stability of the compounds. This has implications for the design and synthesis of new materials with desired properties (Barriet et al., 2007).
Chemical Reactions and Properties
4-Butoxyphenylboronic acid participates in various chemical reactions, including Suzuki coupling and boration processes, due to the reactivity of the boronic acid group. These reactions are pivotal for creating complex organic molecules and polymers. The compound's ability to undergo transformations while retaining the boronic acid functionality allows for the synthesis of materials with specific chemical properties and applications in different domains, such as photoluminescence and electronic devices (Beyerlein & Tieke, 2000).
Physical Properties Analysis
The physical properties of 4-butoxyphenylboronic acid derivatives, such as solubility, melting point, and crystal structure, are influenced by the molecular arrangement and the nature of intermolecular interactions. These properties are crucial for the application of these compounds in material science, especially in the development of liquid crystals, luminescent materials, and polymers with specific optical and thermal characteristics. The study of these properties provides valuable information for designing materials with tailored physical properties for various applications (Ahipa et al., 2013).
Chemical Properties Analysis
The chemical properties of 4-butoxyphenylboronic acid, such as its reactivity towards different functional groups, ability to form stable complexes, and participation in catalytic cycles, make it a versatile compound in organic synthesis and material science. Its boronic acid group interacts with diols, carbonyls, and various organic substrates, leading to the formation of boronate esters and complexes, which are essential in cross-coupling reactions and the construction of complex molecular architectures. Understanding these properties is key to exploiting the full potential of 4-butoxyphenylboronic acid in synthetic chemistry and the development of novel materials and sensors (Brikh & Morin, 1999).
Wissenschaftliche Forschungsanwendungen
-
Sensing Applications
- Field : Chemical Analysis .
- Application : Boronic acids, including 4-Butoxyphenylboronic acid, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Suzuki-Miyaura Cross-Couplings
- Field : Organic Chemistry .
- Application : 4-Butoxyphenylboronic acid is used as a reactant for Suzuki-Miyaura cross-couplings .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results : The results or outcomes obtained would also depend on the specific reaction conditions and the other reactants involved .
-
NHC-Iron-Catalyzed Aerobic Oxidative Aromatic Esterification of Aldehydes
- Field : Organic Chemistry .
- Application : 4-Butoxyphenylboronic acid can be used as a reactant in NHC-Iron-catalyzed aerobic oxidative aromatic esterification of aldehydes .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results : The results or outcomes obtained would also depend on the specific reaction conditions and the other reactants involved .
-
Palladium-Catalyzed Oxidative Heck-Type Reactions
- Field : Organic Chemistry .
- Application : 4-Butoxyphenylboronic acid can be used as a reactant in Palladium-catalyzed oxidative Heck-type reactions .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results : The results or outcomes obtained would also depend on the specific reaction conditions and the other reactants involved .
-
Preparation of Nitrophenylphenol via Cross-Coupling Reaction of Nitrohalobenzenes
- Field : Organic Chemistry .
- Application : 4-Butoxyphenylboronic acid can be used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results : The results or outcomes obtained would also depend on the specific reaction conditions and the other reactants involved .
-
Preparation of Biaryl Compounds
- Field : Organic Chemistry .
- Application : 4-Butoxyphenylboronic acid can be used in the preparation of biaryl compounds via Suzuki-Miyaura cross-coupling reactions .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results : The results or outcomes obtained would also depend on the specific reaction conditions and the other reactants involved .
-
Preparation of Aryl Ethers
- Field : Organic Chemistry .
- Application : 4-Butoxyphenylboronic acid can be used in the preparation of aryl ethers .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results : The results or outcomes obtained would also depend on the specific reaction conditions and the other reactants involved .
-
Preparation of Aryl Amines
- Field : Organic Chemistry .
- Application : 4-Butoxyphenylboronic acid can be used in the preparation of aryl amines .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results : The results or outcomes obtained would also depend on the specific reaction conditions and the other reactants involved .
-
Preparation of Aryl Aldehydes
- Field : Organic Chemistry .
- Application : 4-Butoxyphenylboronic acid can be used in the preparation of aryl aldehydes .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results : The results or outcomes obtained would also depend on the specific reaction conditions and the other reactants involved .
-
Preparation of Aryl Ketones
- Field : Organic Chemistry .
- Application : 4-Butoxyphenylboronic acid can be used in the preparation of aryl ketones .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results : The results or outcomes obtained would also depend on the specific reaction conditions and the other reactants involved .
-
Preparation of Aryl Carboxylic Acids
- Field : Organic Chemistry .
- Application : 4-Butoxyphenylboronic acid can be used in the preparation of aryl carboxylic acids .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results : The results or outcomes obtained would also depend on the specific reaction conditions and the other reactants involved .
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-butoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPFQMXWFNJUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397104 | |
| Record name | 4-Butoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxyphenylboronic acid | |
CAS RN |
105365-51-3 | |
| Record name | B-(4-Butoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105365-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Butoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



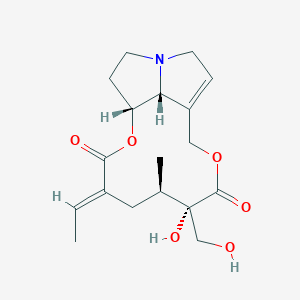
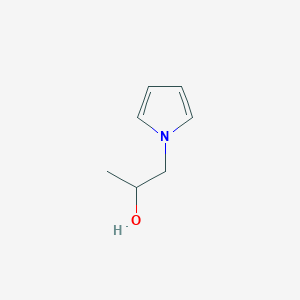
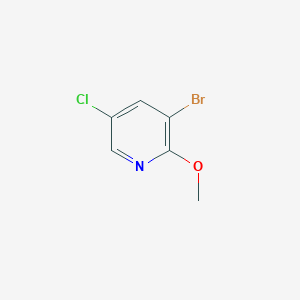
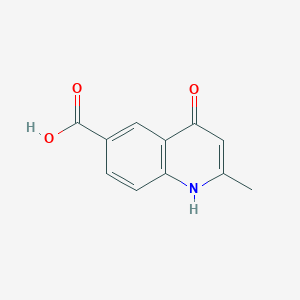

![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)
